
3,9,10-Trimethoxyberbine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9,10-Trimethoxyberbine is a naturally occurring alkaloid that has been found in several plant species. It has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antitumor agent. In
Mécanisme D'action
The mechanism of action of 3,9,10-Trimethoxyberbine is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It may also work by activating the opioid receptors in the brain, which are involved in pain perception.
Biochemical and Physiological Effects:
Several studies have shown that 3,9,10-Trimethoxyberbine has biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and chronic pain. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,9,10-Trimethoxyberbine in lab experiments is that it is a naturally occurring compound, which may make it safer for use in humans than synthetic compounds. Additionally, it has been shown to have multiple potential pharmacological properties, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on 3,9,10-Trimethoxyberbine. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, with a focus on developing targeted therapies for conditions such as arthritis and chronic pain. Another direction is to investigate its potential as an antitumor agent, with a focus on developing targeted therapies for different types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3,9,10-Trimethoxyberbine, which may lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of 3,9,10-Trimethoxyberbine can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves the use of solvents to extract the alkaloid from plant material. Chemical synthesis involves the use of chemical reactions to produce the alkaloid from simpler chemical compounds.
Applications De Recherche Scientifique
3,9,10-Trimethoxyberbine has been studied for its potential pharmacological properties. Several studies have shown that it has anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. Additionally, it has been found to have antitumor properties, making it a potential treatment for cancer.
Propriétés
Numéro CAS |
19845-29-5 |
|---|---|
Nom du produit |
3,9,10-Trimethoxyberbine |
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3 |
Clé InChI |
UPXYTXFSZSYUNV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |
Synonymes |
6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




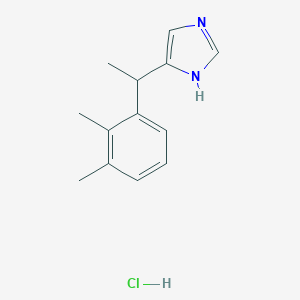

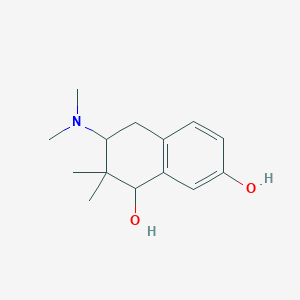

![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)

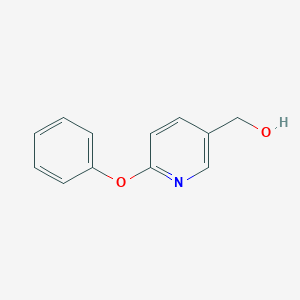
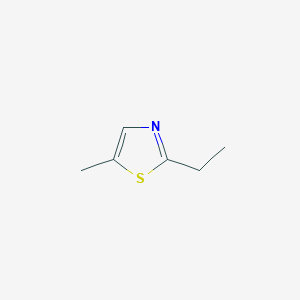
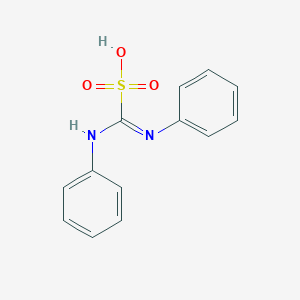
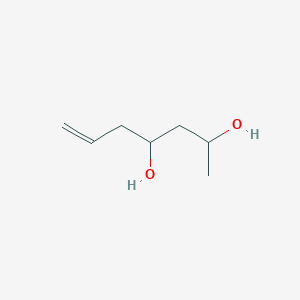

![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)